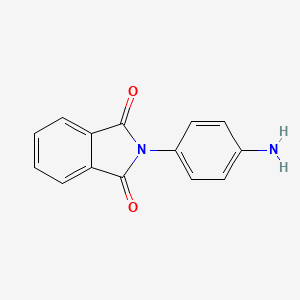

2-(4-aminophenyl)isoindoline-1,3-dione

Übersicht

Beschreibung

2-(4-aminophenyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an aminophenyl group attached to the isoindole ring system

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity, suggesting potential targets within microbial cells .

Mode of Action

This suggests that 2-(4-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione may interact with its targets to cause changes in the cell membrane and intracellular processes .

Biochemical Pathways

Related compounds have been shown to affect cytoplasmic membrane permeabilization and dna-binding , indicating that this compound may also interact with similar pathways.

Pharmacokinetics

A study on a similar compound suggests that it may have low metabolic stability .

Result of Action

Related compounds have demonstrated potent antibacterial activity against both gram-positive and gram-negative strains , suggesting that this compound may have similar effects.

Biochemische Analyse

Biochemical Properties

2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and advanced materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with genetically engineered Escherichia coli during fermentation processes to produce polyureas . These interactions are primarily based on the compound’s ability to act as a monomer in polymerization reactions, leading to the formation of heat-resistant biopolyureas.

Cellular Effects

The effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This antimicrobial activity is attributed to the compound’s ability to perturb cell membranes and interact with intracellular targets, leading to cell death.

Molecular Mechanism

At the molecular level, 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been found to inhibit the growth of certain cancer cell lines by inducing DNA damage and affecting the expression of proteins involved in cell cycle regulation . This compound’s ability to interact with cytochrome P450 enzymes also plays a significant role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged antimicrobial effects .

Dosage Effects in Animal Models

The effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity and cancer cell growth inhibition . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either enhance or diminish its biological activity . These metabolic pathways play a crucial role in determining the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects.

Subcellular Localization

The subcellular localization of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione is a critical factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns determine the compound’s ability to interact with its molecular targets and exert its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione typically involves the condensation of o-aminothiophenol with substituted p-aminobenzoic acid under the action of melamine formaldehyde resin supported sulfuric acid under microwave irradiation and solvent-free conditions . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation using genetically engineered Escherichia coli. The strain is initially cultured in LB medium at 120 rpm and 30°C overnight, then transferred to M9L or M9T medium . This method allows for the large-scale production of the compound with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-aminophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-aminophenyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.

Industry: It is used in the production of advanced materials and polymers

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(4-aminophenyl)isoindoline-1,3-dione include:

- 2-(4-Aminophenyl)benzothiazole

- 2-(4-Aminophenyl)benzimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique isoindole ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Biologische Aktivität

2-(4-Aminophenyl)isoindoline-1,3-dione, also known as phthalimide derivatives, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and neurodegenerative diseases. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound features an isoindoline backbone with an amino group in the para position relative to the carbonyl groups. Its structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the regulation of neurotransmitters in the brain. The IC50 values for these interactions range from 2.1 to 140 μM, indicating varying degrees of potency against different enzymes .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program reported a mean growth inhibition rate of approximately 12.53% across a panel of cancer cell lines .

Biological Activity Summary Table

Case Study 1: Anticancer Properties

In a study evaluating novel isoindoline derivatives for anticancer activity, it was found that compounds similar to this compound exhibited significant cytotoxicity against human tumor cells. The study utilized the NCI protocol for testing, revealing promising results that warrant further investigation into its use as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of isoindoline derivatives against Alzheimer's disease. The synthesized compounds demonstrated significant inhibition of AChE and BuChE, suggesting their potential as therapeutic agents for cognitive disorders . Molecular docking studies indicated favorable interactions with active sites of the enzymes involved in neurotransmitter degradation.

Discussion

The biological activities associated with this compound highlight its potential as a multi-targeted therapeutic agent. Its ability to inhibit key enzymes involved in neurotransmission and its anticancer properties position it as a candidate for further drug development.

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUCSURZWUDISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347007 | |

| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21835-60-9 | |

| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-(4-Aminophenyl)isoindoline-1,3-dione a significant compound in the synthesis of thiazolidinones?

A1: this compound plays a crucial role as a building block in synthesizing thiazolidinone derivatives. Its structure, specifically the presence of the amine group, allows it to react with aromatic aldehydes, forming azomethine derivatives (Schiff bases) []. These Schiff bases then undergo cyclization with mercaptoacetic acid, yielding the desired thiazolidinone compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.